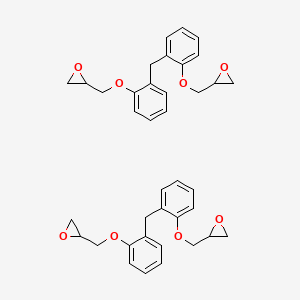
Oxirane, 2,2'-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer, is a complex organic compound known for its unique chemical structure and properties. This compound is part of the epoxy resin family, which is widely used in various industrial applications due to its excellent adhesive properties, chemical resistance, and mechanical strength.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the dimer.
-
Step 1: Formation of Glycidyl Ether
Reactants: Bisphenol F, Epichlorohydrin
Conditions: Basic medium (e.g., NaOH), temperature control
:Reaction: Bisphenol F+Epichlorohydrin→Glycidyl Ether Intermediate
-
Step 2: Dimerization
Reactants: Glycidyl Ether Intermediate
Conditions: Controlled temperature, catalyst (if necessary)
:Reaction: 2×Glycidyl Ether Intermediate→Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous reactors and advanced purification techniques such as distillation and crystallization are often employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the epoxide rings.
Reduction: Reduction reactions can target the aromatic rings or the epoxide groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of alcohols or reduced aromatic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of advanced materials, including high-performance polymers and composites. Its reactivity with various nucleophiles makes it a versatile building block for complex molecular architectures.
Biology
In biological research, derivatives of this compound are studied for their potential use in drug delivery systems and as bioactive agents. The ability to modify its structure allows for the design of molecules with specific biological activities.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic applications, including as anticancer agents and in the development of medical adhesives and coatings.
Industry
Industrially, this compound is widely used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials. Its excellent mechanical properties and chemical resistance make it ideal for demanding applications.
作用機序
The mechanism of action of Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer involves its ability to form strong covalent bonds with various substrates. The epoxide rings are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is crucial for its adhesive properties and its use in polymerization reactions.
類似化合物との比較
Similar Compounds
- Bisphenol A Diglycidyl Ether (BADGE)
- Bisphenol F Diglycidyl Ether (BFDGE)
- Novolac Epoxy Resins
Comparison
- Bisphenol A Diglycidyl Ether (BADGE) : Similar in structure but derived from bisphenol A. BADGE is widely used in epoxy resins but has different mechanical and thermal properties compared to Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer.
- Bisphenol F Diglycidyl Ether (BFDGE) : Very similar in structure and properties, but BFDGE has slightly different reactivity and is used in different applications.
- Novolac Epoxy Resins : These are based on phenolic novolac resins and have multiple epoxide groups, leading to higher cross-link density and different mechanical properties.
Conclusion
Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it an essential component in the production of high-performance materials and its potential in scientific research continues to be explored.
特性
CAS番号 |
91384-79-1 |
|---|---|
分子式 |
C38H40O8 |
分子量 |
624.7 g/mol |
IUPAC名 |
2-[[2-[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/2C19H20O4/c2*1-3-7-18(22-12-16-10-20-16)14(5-1)9-15-6-2-4-8-19(15)23-13-17-11-21-17/h2*1-8,16-17H,9-13H2 |
InChIキー |
UJSHEDMKBWFFJW-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4.C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















